molecular formula C25H21N3O4 B12028993 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 764653-69-2

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12028993
CAS No.: 764653-69-2
M. Wt: 427.5 g/mol
InChI Key: YVIFXVWJAZOASO-YVYJZWDNSA-N
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Description

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H21N3O4. This compound is notable for its intricate structure, which includes multiple functional groups such as an oxo group, a toluidino group, and a phenylacrylate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps:

    Formation of the Oxo(4-toluidino)acetyl Intermediate: This step involves the reaction of 4-toluidine with an acylating agent such as acetic anhydride to form the oxo(4-toluidino)acetyl intermediate.

    Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine to introduce the carbohydrazonoyl group.

    Phenyl 3-phenylacrylate Addition: Finally, the compound is coupled with phenyl 3-phenylacrylate under appropriate conditions, often involving a catalyst and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the toluidino group, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The phenylacrylate moiety can participate in substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays.

Medicine

Potential medical applications include its use as a precursor for drug development. Its structural complexity allows for the exploration of various pharmacophores.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with molecular targets such as enzymes and receptors. The oxo group can form hydrogen bonds, while the phenylacrylate moiety can participate in π-π interactions. These interactions can modulate the activity of biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 2-Methoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Uniqueness

Compared to similar compounds, 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is unique due to its specific substitution pattern and the presence of the phenylacrylate group

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

CAS No.

764653-69-2

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H21N3O4/c1-18-7-12-21(13-8-18)27-24(30)25(31)28-26-17-20-9-14-22(15-10-20)32-23(29)16-11-19-5-3-2-4-6-19/h2-17H,1H3,(H,27,30)(H,28,31)/b16-11+,26-17+

InChI Key

YVIFXVWJAZOASO-YVYJZWDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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